1-(1H-Benzimidazol-1-yl)methanamine
Description
1-(1H-Benzimidazol-1-yl)methanamine is a benzimidazole derivative featuring a methanamine group (-CH₂NH₂) attached to the N1 position of the benzimidazole ring. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, known for their versatility in medicinal chemistry, coordination chemistry, and material science. The substitution pattern on the benzimidazole core significantly influences physicochemical properties and biological activity.
For example, reduction of the hydroxyl group in (1H-benzimidazol-1-yl)methanol via catalytic hydrogenation or substitution reactions could yield the target amine. Benzimidazole derivatives are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives (e.g., iminodiacetic acid or thiodiacetic acid) under acidic conditions .
Properties
CAS No. |
18249-94-0 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
benzimidazol-1-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5,9H2 |
InChI Key |
YKVYGWIKNONFHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CN |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CN |
Synonyms |
1H-Benzimidazole-1-methanamine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzimidazole Derivatives
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical and Spectroscopic Comparisons
Synthetic Yields :
Infrared (IR) Spectroscopy :
UV-Vis Spectroscopy :
- Benzimidazoles with extended conjugation (e.g., abb ligand) show absorption peaks at ~324–428 nm, whereas imidazole derivatives (e.g., tbb) exhibit shorter λmax (~290–340 nm) due to reduced π-system .
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